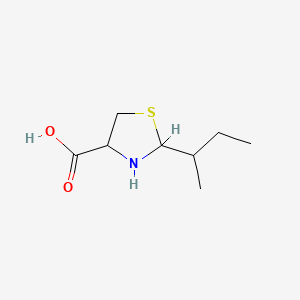

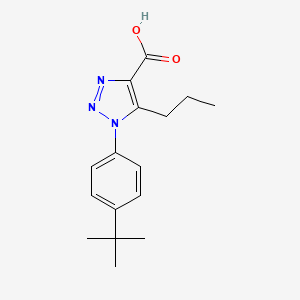

![molecular formula C13H19N3O B1371068 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide CAS No. 51-07-0](/img/structure/B1371068.png)

4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

Descripción general

Descripción

“4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide” is a compound with the CAS Number: 51-07-0. It has a molecular weight of 233.31 and is typically stored at room temperature . The compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H19N3O/c14-12-5-3-11(4-6-12)13(17)15-7-10-16-8-1-2-9-16/h3-6H,1-2,7-10,14H2,(H,15,17) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 139-140 degrees Celsius .Aplicaciones Científicas De Investigación

Neuroleptic Activity

- Application : 4-Amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide and related compounds have been explored for their potential as neuroleptics. One study synthesized various benzamides and evaluated them for inhibitory effects on apomorphine-induced stereotyped behavior in rats. A correlation between structure and activity was observed, indicating their potential in treating psychosis with fewer side effects (Iwanami et al., 1981).

Characterization of Crystalline Forms

- Application : The compound has been analyzed in different crystalline forms for pharmaceutical applications. A study on a similar benzamide, TKS159, identified two polymorphs with distinct physical and chemical properties, highlighting the importance of polymorphism in drug development (Yanagi et al., 2000).

Luminescent Properties

- Application : Derivatives of this compound have been studied for their luminescent properties. These compounds exhibit aggregation enhanced emission and multi-stimuli-responsive properties, making them interesting for applications in material science and sensor technology (Srivastava et al., 2017).

Melanoma Cytotoxicity

- Application : Certain benzamide derivatives have shown selective cytotoxicity against melanoma cells. Radioiodinated benzamides, including derivatives of this compound, have potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Capillary Electrophoresis in Pharmaceutical Analysis

- Application : The compound has been used in the development of capillary electrophoretic methods for analyzing pharmaceuticals. This showcases its utility in quality control and drug analysis (Ye et al., 2012).

Synthesis and Modification for Drug Development

- Application : Various studies have focused on the synthesis and modification of benzamide derivatives for drug development. These studies explore different synthetic routes and modifications to enhance the pharmacological properties of these compounds (Kuznetsov & Chapyshev, 2007).

Gastric Cancer Treatment

- Application : A heterocyclic compound derived from this compound has been studied for its anti-cancer activity against gastric cancer cell lines, indicating its potential use in cancer treatment (Liu et al., 2019).

Pharmacological Activity and Drug Design

- Application : The compound has been a focus in the design and synthesis of drugs targeting specific receptors, such as histamine-3 receptor antagonists. This highlights its role in the development of new therapeutic agents (Zhou et al., 2012).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it likely interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives have been shown to possess various biological activities, affecting a range of biochemical pathways .

Result of Action

Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of certain genes, thereby altering cellular functions and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .

Propiedades

IUPAC Name |

4-amino-N-(2-pyrrolidin-1-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-12-5-3-11(4-6-12)13(17)15-7-10-16-8-1-2-9-16/h3-6H,1-2,7-10,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKAUYQJRVDEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1370986.png)

![3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1370990.png)

![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)

![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)

![2-[(3-aminophenyl)formamido]-N-methylacetamide](/img/structure/B1370999.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1371000.png)

![5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371001.png)

![2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1371005.png)